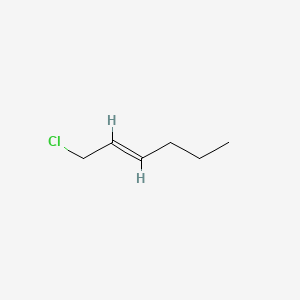

1-CHLOROHEX-2-ENE

Description

Structure

3D Structure

Properties

CAS No. |

35911-16-1 |

|---|---|

Molecular Formula |

C6H11Cl |

Molecular Weight |

118.60 g/mol |

IUPAC Name |

(E)-1-chlorohex-2-ene |

InChI |

InChI=1S/C6H11Cl/c1-2-3-4-5-6-7/h4-5H,2-3,6H2,1H3/b5-4+ |

InChI Key |

YTXXOKPWZPVIFH-SNAWJCMRSA-N |

Isomeric SMILES |

CCC/C=C/CCl |

Canonical SMILES |

CCCC=CCCl |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 1 Chlorohex 2 Ene

Transition Metal-Catalyzed Transformations

1-Chlorohex-2-ene and its analogues serve as valuable precursors in reactions catalyzed by transition metals. These processes facilitate the formation of new carbon-carbon and carbon-heteroatom bonds under specific catalytic conditions.

Cross-Coupling Reactions (e.g., Palladium- or Copper-Catalyzed with Organolithium Reagents or Alkynes)

Transition metal-catalyzed cross-coupling reactions are fundamental for carbon-carbon bond formation. While direct palladium-catalyzed coupling of this compound with organolithium reagents is not extensively detailed in the provided literature, analogous reactions highlight the potential of such transformations. For instance, the coupling of cis-1-chlorohex-2-en-4-yne with phenyl-lithium demonstrates the reactivity of the chloro-alkene moiety with organolithium compounds, although this specific reaction leads to a rearrangement product. rsc.orgrsc.org

More specifically, copper catalysis has been effectively used for the reductive coupling of (E)-1-chlorohex-2-ene with internal alkynes. researchgate.netchemrxiv.org This H₂-mediated reaction, catalyzed by a copper(I)/N-heterocyclic carbene (NHC) complex, selectively forms skipped dienes, which are valuable structural motifs. The reaction demonstrates high chemoselectivity, favoring the C-C bond-forming reaction over potential side reactions like alkyne semihydrogenation or allylic reduction. researchgate.net The choice of catalyst, such as [SIMesCuCl], and reaction conditions, including solvent and H₂ pressure, are crucial for achieving high yields and selectivity. researchgate.net

| Catalyst | Substrate 1 (Alkyne) | Substrate 2 (Allyl Chloride) | Solvent | H₂ Pressure | Product | Yield (%) | Ref |

| [SIMesCuCl] | Diphenylacetylene | (E)-1-chlorohex-2-ene | 1,4-Dioxane | 1 bar | (E)-1,2-diphenyl-1,4-hexadiene | 90 | researchgate.net |

| [SIpOMesCuCl] | Diphenylacetylene | (E)-1-chlorohex-2-ene | 1,4-Dioxane | 1 bar | (E)-1,2-diphenyl-1,4-hexadiene | 72 | researchgate.net |

This table presents data from a study on H₂-mediated copper-catalyzed C-C coupling reactions to form skipped dienes. researchgate.net

Hydrosilylation Reactions (e.g., Borane-catalyzed dihydrosilylation of terminal alkynes as an analogue)

Hydrosilylation, the addition of a silicon-hydride bond across a double or triple bond, is a powerful method for producing organosilanes. While direct hydrosilylation studies on this compound are not specified, the reactivity of analogous compounds provides significant insight. Borane-catalyzed hydrosilylation of terminal alkynes, for example, has emerged as a versatile alternative to traditional transition-metal catalysis. nih.govresearchgate.net Specifically, tris(pentafluorophenyl)borane, B(C₆F₅)₃, effectively catalyzes the dihydrosilylation of terminal alkynes to form geminal bis(silanes). nih.govrsc.org This methodology is applicable to both aryl and aliphatic terminal alkynes, demonstrating broad substrate scope. nih.govresearchgate.net

Furthermore, studies on the hydrosilylation of the isomeric 6-chlorohex-1-ene show that the chloro- functionality is tolerated in some metal-catalyzed systems. For example, a cobalt-catalyzed hydrosilylation of 6-chlorohex-1-ene with diphenylsilane (B1312307) yielded (Z)-(6-chlorohex-1-en-1-yl)diphenylsilane with high yield and selectivity. rsc.org This suggests that the chlorine atom in the hexene chain does not necessarily inhibit the hydrosilylation process, making it plausible for this compound under appropriate conditions.

Hydrogenation Studies (e.g., Reactivity with Rare-Earth Metal Complexes)

The hydrogenation of alkenes is a fundamental transformation. When studying the reactivity of haloalkenes like this compound, the choice of catalyst is critical. Research on the hydrogenation of terminal alkenes using rare-earth metal phosphinophosphinidene complexes has provided key mechanistic insights. chinesechemsoc.org These catalysts are active for the hydrogenation of various alkenes under mild conditions. chinesechemsoc.org However, in the case of 6-chlorohex-1-ene, an isomer of the target compound, no hydrogenation product was observed. chinesechemsoc.org This lack of reactivity is attributed to halogen abstraction by the highly reactive rare-earth metal center, which leads to the formation of lutetium chloride and deactivation of the catalyst. chinesechemsoc.org This finding suggests that the hydrogenation of this compound with similar rare-earth metal complexes would likely be unsuccessful due to the same catalyst-deactivating side reaction involving the carbon-chlorine bond.

Radical Reactions and Their Pathways

This compound and its derivatives can participate in radical reactions, offering alternative pathways for functionalization. The presence of both an allyl chloride moiety and a double bond provides multiple sites for radical attack or initiation. An example can be found in the reaction of 1-chlorohex-5-en-2-one, a derivative of this compound, which was reduced with tris(trimethylsilyl)silane (B43935) ((TMS)₃SiH). This reaction, initiated by tri-tert-butyl-phenoxyl (TBHN), proceeds via a radical chain mechanism. Such pathways typically involve the abstraction of the chlorine atom by a silyl (B83357) radical to form an alkyl radical, which then propagates the chain. This demonstrates the susceptibility of the C-Cl bond in such structures to undergo radical-mediated transformations.

Rearrangement Reactions (e.g., Prototropic Rearrangement as seen in related compounds)

Rearrangement reactions can alter the carbon skeleton or shift the position of functional groups within a molecule. Prototropic rearrangements, which involve the migration of a proton, are a known reaction class for unsaturated systems. curlyarrows.comiupac.org A notable example is the double prototropic rearrangement observed when cis-1-chlorohex-2-en-4-yne reacts with phenyl-lithium at 0°C. rsc.orgrsc.org Instead of a simple coupling reaction, the initial product undergoes a rearrangement to afford a mixture of cis- and trans-1-phenylhex-3-en-5-yne. rsc.org This transformation highlights how the basicity of the organolithium reagent can induce proton migration in a suitably unsaturated system, leading to a thermodynamically more stable conjugated product.

Intramolecular Cyclization Processes (as observed in haloalkynes)

The presence of both a halogen and a site of unsaturation within the same molecule allows for intramolecular cyclization reactions, forming cyclic compounds. Haloalkenes and their derivatives are precursors for such transformations. For example, research on the intramolecular cyclopropanation of 1-chlorohex-5-en-1-yl boronic esters demonstrates a powerful method for constructing bicyclic systems. researchgate.netrenaudgroup.ch In this process, a Matteson homologation with LiCHCl₂ generates the key chloro-boronic ester intermediate, which then undergoes a one-pot intramolecular cyclopropanation to yield a bicyclo[3.1.0]hexane skeleton. researchgate.netresearcher.life

Advanced Spectroscopic Characterization of 1 Chlorohex 2 Ene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the precise structural arrangement of 1-chlorohex-2-ene, offering detailed information about the proton and carbon environments within the molecule.

The ¹H NMR spectrum of this compound provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons through spin-spin coupling. The structure of this compound (Cl-CH₂-CH=CH-CH₂-CH₂-CH₃) suggests six unique proton signals.

The protons on C1 (H-1), being adjacent to the electronegative chlorine atom, are expected to be deshielded and appear downfield. The olefinic protons on C2 and C3 (H-2, H-3) will resonate in the characteristic alkene region of the spectrum, with their coupling constant indicating the stereochemistry of the double bond (typically 12-18 Hz for trans and 6-12 Hz for cis). ucsd.eduorganicchemistrydata.org The protons on C4, C5, and C6 form an n-propyl group, exhibiting predictable splitting patterns based on their adjacent protons. Complex coupling, where a proton is coupled to multiple, non-equivalent protons, is expected, particularly for the H-2, H-3, and H-4 signals. libretexts.org

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| H-1 (-CH₂Cl) | 4.0 - 4.2 | Doublet of doublets (dd) | J(H1-H2) ≈ 6-8 Hz |

| H-2 (=CH-) | 5.6 - 5.9 | Doublet of triplets (dt) or multiplet (m) | J(H2-H3) ≈ 10-15 Hz, J(H2-H1) ≈ 6-8 Hz |

| H-3 (=CH-) | 5.5 - 5.8 | Doublet of triplets (dt) or multiplet (m) | J(H3-H2) ≈ 10-15 Hz, J(H3-H4) ≈ 6-8 Hz |

| H-4 (-CH₂-) | 2.0 - 2.2 | Quartet (q) or multiplet (m) | J(H4-H5) ≈ 7 Hz, J(H4-H3) ≈ 6-8 Hz |

| H-5 (-CH₂-) | 1.4 - 1.6 | Sextet or multiplet (m) | J(H5-H4) ≈ 7 Hz, J(H5-H6) ≈ 7 Hz |

Note: Predicted values are based on typical ranges for similar structural motifs. Actual values may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their hybridization state (sp², sp³). For this compound, six distinct carbon signals are expected. The chemical shifts are influenced by the electronegativity of substituents and the nature of the carbon-carbon bonds. organicchemistrydata.org

The carbon atom bonded to chlorine (C-1) will be shifted downfield due to the inductive effect of the halogen. The sp² hybridized carbons of the double bond (C-2 and C-3) will appear in the typical alkene region (δ 120-140 ppm). docbrown.info The remaining sp³ hybridized carbons of the alkyl chain (C-4, C-5, C-6) will resonate in the upfield region of the spectrum. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH₃, CH₂, and CH carbons. magritek.com

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Hybridization |

|---|---|---|

| C-1 (-CH₂Cl) | 45 - 50 | sp³ |

| C-2 (=CH-) | 125 - 135 | sp² |

| C-3 (=CH-) | 128 - 138 | sp² |

| C-4 (-CH₂-) | 30 - 35 | sp³ |

| C-5 (-CH₂-) | 20 - 25 | sp³ |

Note: Predicted values based on standard chemical shift ranges. libretexts.org

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. univaq.it

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, cross-peaks would be expected between H-1/H-2, H-2/H-3, H-3/H-4, H-4/H-5, and H-5/H-6, confirming the proton connectivity along the carbon chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. columbia.edu It allows for the direct assignment of each proton signal to its corresponding carbon signal (e.g., H-1 to C-1, H-2 to C-2, etc.).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. columbia.edu It is instrumental in piecing together the molecular framework. For instance, a correlation between the H-1 protons and the C-2 and C-3 carbons would firmly establish the position of the chloromethyl group relative to the double bond. Similarly, correlations from H-4 to C-2 and C-3 would confirm the other side of the alkene.

13C NMR for Carbon Skeleton and Hybridization

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation at specific vibrational frequencies. The IR spectrum of this compound would exhibit characteristic bands for its alkene and alkyl halide moieties. nih.govnist.gov

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H stretch (alkene) | =C-H | 3000 - 3100 | Medium |

| C-H stretch (alkane) | -C-H | 2850 - 3000 | Strong |

| C=C stretch | Alkene | 1640 - 1680 | Medium-Weak |

| C-H bend (alkane) | -CH₂-, -CH₃ | 1375 - 1470 | Medium |

| C-H bend (alkene, out-of-plane) | =C-H | 910 - 990 (for trans) or 675-730 (for cis) | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in structural confirmation. savemyexams.com The molecular formula of this compound is C₆H₁₁Cl.

The mass spectrum would show a molecular ion (M⁺) peak. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), two molecular ion peaks will be observed at m/z 118 (for C₆H₁₁³⁵Cl) and m/z 120 (for C₆H₁₁³⁷Cl), with a characteristic 3:1 intensity ratio. chemguide.co.uk This M⁺/M+2 pattern is a clear indicator of the presence of a single chlorine atom.

Common fragmentation pathways for haloalkanes include the loss of the halogen atom or cleavage of C-C bonds. libretexts.org

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z Value | Identity of Fragment | Notes |

|---|---|---|

| 118/120 | [C₆H₁₁Cl]⁺ | Molecular ion (M⁺) peak with 3:1 isotopic pattern. |

| 83 | [C₆H₁₁]⁺ | Loss of a chlorine radical (•Cl) from the molecular ion. |

| 77 | [C₆H₉]⁺ | Loss of HCl from the molecular ion (McLafferty rearrangement possible). |

Raman Spectroscopy for Vibrational Modes

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. arxiv.org While IR absorption is dependent on a change in the dipole moment during a vibration, Raman scattering depends on a change in polarizability.

For this compound, the symmetric C=C stretching vibration, which may be weak in the IR spectrum, is expected to produce a strong signal in the Raman spectrum (around 1640-1680 cm⁻¹). Similarly, the C-Cl stretching vibration (600-800 cm⁻¹) would also be Raman active. This technique is particularly useful for analyzing the carbon backbone and the double bond, providing corroborating evidence for the structural features identified by other spectroscopic methods.

Chiroptical Spectroscopies for Enantiomeric Purity (if chiral derivatives are studied)

Chiroptical spectroscopies are indispensable tools in stereochemistry, providing detailed information on the three-dimensional arrangement of atoms in chiral molecules. These techniques rely on the differential interaction of chiral molecules with left and right circularly polarized light. For chiral derivatives of 1-chloroh-2-ene, which possess a stereogenic center at the carbon atom bearing the chlorine, chiroptical methods are crucial for determining enantiomeric purity and absolute configuration. The primary techniques employed for such analyses are Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD).

Vibrational Circular Dichroism (VCD) measures the difference in the absorption of left and right circularly polarized infrared light by a chiral molecule. researchgate.net This technique is particularly powerful for determining the absolute configuration of chiral molecules in solution. nih.gov The VCD spectra of two enantiomers are exact mirror images of each other, meaning they are of equal magnitude but opposite in sign. nih.gov This characteristic allows for the quantitative determination of the enantiomeric excess (% ee) in a sample. By constructing a calibration curve with samples of known enantiomeric composition, the % ee of an unknown mixture can be accurately determined. nih.govnih.gov Furthermore, theoretical calculations, such as those based on Density Functional Theory (DFT), can predict the VCD spectra for each enantiomer. nih.gov By comparing the experimental VCD spectrum to the calculated spectra, the absolute configuration (R or S) of the predominant enantiomer can be unambiguously assigned. acs.org

Electronic Circular Dichroism (ECD) is another critical chiroptical technique that measures the differential absorption of left and right circularly polarized ultraviolet-visible light. ECD is particularly sensitive to the electronic environment of chromophores within the molecule. ull.es For chiral alkenes and their derivatives, the π-π* electronic transition of the double bond often gives rise to a distinct ECD signal. The sign and intensity of the Cotton effect in the ECD spectrum are directly related to the stereochemistry of the molecule. doi.org Similar to VCD, the ECD spectrum of one enantiomer is the mirror image of the other. Computational modeling plays a significant role in interpreting ECD spectra, allowing for the correlation of the observed spectral features with the absolute configuration of the chiral centers. researchgate.net

For chiral haloalkenes that lack strong chromophores for ECD analysis, VCD spectroscopy proves to be an especially valuable tool for determining enantiomeric purity. nih.gov The methodology involves recording the VCD spectra of a series of samples with varying, known enantiomeric excesses to establish a linear relationship between the intensity of specific VCD bands and the % ee. rsc.org This calibration can then be used to determine the enantiomeric purity of unknown samples with a high degree of accuracy. mdpi.com

Detailed Research Findings on a Structurally Similar Compound: (R)-3-chloro-1-butene

Research on (R)-3-chloro-1-butene has demonstrated the power of combining experimental chiroptical measurements with theoretical calculations to elucidate its stereochemical properties. researchgate.netnih.gov Coupled cluster and density functional theory models have been used to predict the specific rotation and the vacuum UV absorption and circular dichroism spectra for this conformationally flexible molecule. researchgate.net

The theoretical specific rotations of the individual conformers of (R)-3-chloro-1-butene were found to be significantly larger than those of a related saturated compound, (R)-2-chlorobutane. nih.gov This highlights the influence of the double bond on the chiroptical properties. The study also revealed that different theoretical models can yield varying results, emphasizing the importance of choosing appropriate computational methods for accurate predictions. researchgate.netnih.gov For instance, for (R)-3-chloro-1-butene, density functional theory was found to overestimate the experimental optical rotations by a considerable margin. researchgate.netnih.gov

The following tables present hypothetical yet representative data for the chiroptical analysis of a chiral haloalkene, modeled after the findings for compounds like 3-chloro-1-butene. This data illustrates how VCD spectroscopy can be used to determine enantiomeric excess.

Table 1: VCD Data for Enantiomeric Mixtures of a Chiral Haloalkene

| Sample ID | Enantiomeric Excess (% ee) of (R)-enantiomer | VCD Intensity (ΔA x 10⁻⁵) at ν₁ (cm⁻¹) | VCD Intensity (ΔA x 10⁻⁵) at ν₂ (cm⁻¹) |

| 1 | 100 | +10.2 | -8.5 |

| 2 | 75 | +7.6 | -6.4 |

| 3 | 50 | +5.1 | -4.2 |

| 4 | 25 | +2.5 | -2.1 |

| 5 | 0 (racemic) | 0.0 | 0.0 |

| 6 | -25 | -2.6 | +2.2 |

| 7 | -50 | -5.2 | +4.3 |

| 8 | -75 | -7.7 | +6.5 |

| 9 | -100 | -10.3 | +8.6 |

This table illustrates the linear relationship between the VCD signal intensity and the enantiomeric excess. The frequencies ν₁ and ν₂ represent characteristic vibrational bands of the chiral molecule. The opposite signs of the VCD signals for the (R) and (S) enantiomers are clearly shown.

Table 2: Comparison of Experimental and Calculated VCD Frequencies and Intensities for the (R)-Enantiomer

| Experimental Frequency (cm⁻¹) | Experimental ΔA (x 10⁻⁵) | Calculated Frequency (cm⁻¹) | Calculated Rotational Strength (R) (10⁻⁴⁴ esu²cm²) | Vibrational Mode Assignment |

| 2980 | +1.2 | 2985 | +1.5 | C-H stretch (vinyl) |

| 1645 | -3.5 | 1648 | -4.0 | C=C stretch |

| 1250 | +10.2 | 1255 | +11.0 | C-H bend |

| 950 | -8.5 | 945 | -9.2 | C-Cl stretch coupled mode |

This table demonstrates the correlation between experimentally measured VCD data and theoretically calculated values for a specific enantiomer. A good agreement between experimental and calculated data provides confidence in the assignment of the absolute configuration.

Theoretical and Computational Chemistry of 1 Chlorohex 2 Ene

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules like 1-chlorohex-2-ene. DFT methods are favored for their balance of computational cost and accuracy, making them suitable for studying electronic structure, reaction energetics, and molecular geometries. researchgate.net For chlorinated compounds, the selection of an appropriate functional is crucial. Studies have shown that standard functionals can overestimate paramagnetic contributions, leading to inaccuracies in predicted properties like NMR chemical shifts. Functionals such as WC04 have been demonstrated to provide more accurate predictions for chlorinated carbons. nih.gov For thermochemistry and kinetics, hybrid meta-GGA functionals like M05-2X, often paired with a basis set such as 6-311+G(d,p), have shown good performance in modeling systems involving bond breaking and formation in hydrocarbons. researchgate.net

The electronic structure of a molecule is fundamental to its chemical behavior. Key aspects include the distribution of electron density and the nature of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO gap is a critical parameter derived from molecular orbital calculations. It represents the energy difference between the HOMO and LUMO and is an indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more prone to reaction, as it requires less energy for an electronic excitation. researchgate.net For haloalkenes, the energy of the LUMO (E(LUMO)) has been directly correlated with reactivity. A study on the bioactivation of various haloalkenes found that their reaction with glutathione (B108866), catalyzed by the enzyme MGST1, was inversely related to the E(LUMO) value. Haloalkenes with more negative E(LUMO) values (equal to or less than -0.73 eV in the study) were found to be reactive. nih.gov This suggests that the electrophilic nature of the carbon-chlorine bond and the double bond in this compound would be reflected in a relatively low-lying LUMO, making it susceptible to nucleophilic attack.

Electron density mapping , often visualized through functions like the Electron Localization Function (ELF), provides insight into the nature of chemical bonding. In a study of the thermal decomposition of 1-chlorohexane (B165106), topological analysis of the ELF was used to characterize the bonding changes along the reaction pathway, revealing the electronic rearrangement at the transition state. researchgate.net For this compound, an ELF analysis would likely show high electron localization in the C-C and C-H single bonds, a characteristic localization pattern for the C=C double bond, and significant polarization in the C-Cl bond, with electron density drawn towards the electronegative chlorine atom.

| Property | Description | Implication for this compound | Reference |

|---|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | The π-orbital of the C=C double bond is expected to be a major contributor to the HOMO. Its energy would influence reactions with electrophiles. | researchgate.net |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Expected to be relatively low, with significant contribution from the σ* antibonding orbital of the C-Cl bond. A lower LUMO energy correlates with higher reactivity toward nucleophiles. | nih.gov |

| HOMO-LUMO Gap (ΔE) | ΔE = E(LUMO) - E(HOMO). A smaller gap generally indicates higher reactivity. | The presence of the allylic system and the polar C-Cl bond likely results in a moderate to small gap, suggesting significant chemical reactivity. | researchgate.net |

| Electron Density | Spatial distribution of electrons in the molecule. | Polarized toward the chlorine atom in the C-Cl bond. Higher density at the C=C double bond compared to the single bonds. | researchgate.net |

Computational chemistry is instrumental in mapping the potential energy surfaces (PES) of chemical reactions, allowing for the identification of transition states (TS) and the calculation of activation energies (barriers). e3s-conferences.org For this compound, several reaction pathways are of interest, including nucleophilic substitution and elimination.

A detailed DFT study on the thermal decomposition of 1-chlorohexane to 1-hexene (B165129) and HCl provides a model for how elimination might proceed. researchgate.net The study identified a transition state for a syn-dehydrochlorination process, calculating the activation parameters and analyzing the geometry of the TS, which featured a significantly elongated C-Cl bond. researchgate.net

As an allylic chloride, this compound can undergo nucleophilic substitution (S_N2) reactions. Computational studies on allyl chloride (1-chloropropene) reveal that the allylic double bond significantly influences reactivity. An analysis of S_N2 reactions with 21 different nucleophiles showed that the activation barriers for allyl chloride were consistently lower (by 0.2 to 4.5 kcal/mol in the gas phase) than for the saturated analogue, propyl chloride. nih.gov This "allylic effect" was attributed to a smaller reactant distortion energy required to reach the transition state. nih.gov Similar stabilizing effects would be expected for this compound.

Furthermore, reactions with radical species are important in atmospheric chemistry. A theoretical study on the gas-phase reaction of allyl chloride with the hydroxyl radical (•OH) explored various pathways, including H-atom abstraction from different positions and •OH addition to the double bond. The calculations showed that H-abstraction from the allylic position (-CH2Cl group) had the lowest energy barrier, making it the most favorable pathway. aip.org

| Reaction | Analogous System | Computational Method | Calculated Barrier (kcal/mol) | Key Finding | Reference |

|---|---|---|---|---|---|

| H-atom abstraction by •OH | Allyl Chloride | CCSD(T)/M06-2X | -0.57 (from allylic position) | Abstraction from the allylic carbon is the most favorable pathway. | aip.org |

| Cl-atom abstraction by •OH | Allyl Chloride | CCSD(T)/M06-2X | 21.69 | This pathway is significantly less favorable than H-abstraction. | aip.org |

| S_N2 Reaction | Allyl Chloride vs. Propyl Chloride | ωB97X-D/6-311++G(3df,2pd) | -0.2 to -4.5 (difference) | Allylic systems show lower activation barriers for S_N2 reactions. | nih.gov |

| syn-Elimination | 1-Chlorohexane | M05-2X/6-311+G(d,p) | ~49.5 (ΔH‡) | Proceeds via a quasi-planar four-membered transition state. | researchgate.netresearchgate.net |

A study on the conformational isomerism of 1-chloro-2-propanol, a related halohydrin, used both DFT calculations and NMR spectroscopy to analyze its conformational preferences. The results showed a strong preference for gauche conformers, where the electronegative chlorine and oxygen atoms are close to each other. nih.gov For this compound, rotations around the C1-C2, C3-C4, C4-C5, and C5-C6 bonds lead to various conformers. The most stable conformers would likely seek to minimize steric hindrance between the butyl group and the chloro-alkene functionality. Additionally, the orientation of the C-Cl bond relative to the C=C double bond is critical. Computational studies on allyl chloride have shown that the conformer where the C-Cl bond is syn (or eclipsed) with respect to the double bond is a stable form. nih.gov A full conformational analysis of this compound would involve systematically rotating these bonds and calculating the energy of each resulting geometry to find the global minimum.

Energetics of Reaction Pathways and Transition State Analysis

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static structures or specific reaction coordinates, molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. rug.nl MD simulations model the movement of atoms by solving Newton's equations of motion, offering insights into conformational changes, solvent effects, and interactions with other molecules.

For this compound, MD simulations could be employed to understand its behavior in the solution phase. By simulating the molecule in a box of explicit solvent molecules (e.g., water, ethanol), one could study how the solvent structure affects its conformational preferences and how solvent molecules might participate in or stabilize transition states for reactions like S_N2 or E2.

MD simulations are also widely used to study the interaction of small molecules with biological macromolecules. For instance, MD simulations have been used to model halogen bonding between chlorinated ligands and proteins, revealing the specific geometric and energetic details of these interactions. nih.gov Given that many haloalkenes are metabolized by enzymes like glutathione transferases, MD simulations could model the process of this compound entering and binding to the active site of such an enzyme, providing a dynamic picture of the molecular recognition process that precedes the chemical reaction. nih.govrug.nl

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict spectroscopic parameters, which is invaluable for identifying and characterizing molecules.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. rsc.org The GIAO (Gauge-Independent Atomic Orbital) method is frequently used for this purpose. For chlorinated compounds, achieving high accuracy can be challenging, but specific DFT functionals have been developed to improve results. nih.gov A study on chlorinated organic compounds found that the WC04 functional, combined with the 6-311+G(2d,p) basis set, provided reliable ¹³C NMR chemical shift predictions. nih.gov For this compound, one would expect the ¹³C chemical shifts for the sp² carbons of the double bond to be in the range of ~120-140 ppm, while the sp³ carbon bonded to the chlorine (C1) would be significantly deshielded, appearing around 40-50 ppm. The ¹H NMR shifts for the protons on the double bond would be expected in the 5-6 ppm range.

Vibrational Frequencies: The calculation of harmonic vibrational frequencies is a standard output of geometry optimization calculations and is used to confirm that a structure is a true minimum (no imaginary frequencies) or a transition state (one imaginary frequency). These calculated frequencies correspond to the peaks in an infrared (IR) spectrum. While harmonic frequencies are often systematically higher than experimental values, they can be improved by applying empirical scaling factors or by performing more computationally expensive anharmonic frequency calculations. researchgate.net For reference, the calculated vibrational frequencies for the analogous but simpler allyl chloride are available in the NIST Computational Chemistry Comparison and Benchmark Database (CCCBDB). nist.gov These data show characteristic frequencies for C-H stretches (~3000 cm⁻¹), the C=C stretch (~1650 cm⁻¹), and C-Cl stretching modes (typically below 800 cm⁻¹).

| Spectroscopic Parameter | Region/Value | Basis of Prediction | Reference |

|---|---|---|---|

| ¹³C NMR Shift (C1, -CH₂Cl) | ~40-50 ppm | Typical range for allylic chlorides. | nih.gov |

| ¹³C NMR Shift (C2, C3, C=C) | ~120-140 ppm | Standard range for sp² carbons in alkenes. | nih.gov |

| ¹H NMR Shift (H on C2, C3) | ~5.0-6.0 ppm | Typical range for vinylic protons. | bas.bg |

| IR Frequency (C=C stretch) | ~1650 cm⁻¹ | Vibrational frequency calculations on allyl chloride. | nist.gov |

| IR Frequency (C-Cl stretch) | < 800 cm⁻¹ | Vibrational frequency calculations on allyl chloride. | nist.gov |

Structure-Reactivity Relationship Modeling

Structure-Reactivity Relationship (SAR) models seek to correlate the structural or computational properties of a series of molecules with their observed chemical reactivity or biological activity. acs.org These models are valuable for predicting the properties of new or untested compounds.

For haloalkenes, SARs have been developed to predict their atmospheric lifetime and their toxicity. The primary atmospheric sink for haloalkenes is their reaction with the OH radical. acs.org SARs have been established that can estimate the temperature-dependent rate coefficients for these reactions based on the number and type of halogen substituents. acs.orgacs.org

In the context of toxicology, SARs have been used to model the mutagenicity of haloalkenes. One study established a relationship between the calculated stability of the epoxide metabolites of chlorinated ethylenes and their mutagenic activity. nih.gov Another key relationship, as mentioned earlier, links the LUMO energy of haloalkenes to their rate of bioactivation by glutathione transferases. nih.gov Based on these models, it can be predicted that this compound, as a reactive haloalkene, likely has a significant reaction rate with atmospheric radicals and possesses the potential for bioactivation through pathways common to this class of compounds.

Advanced Applications in Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block and Intermediate

1-Chlorohex-2-ene serves as a highly adaptable building block in organic synthesis, primarily due to the presence of both an allylic chloride and a double bond within its structure. rsc.org This bifunctionality allows for a variety of chemical manipulations, making it a key intermediate in the construction of more complex molecular frameworks.

The reactivity of the allylic chloride moiety enables it to participate in nucleophilic substitution reactions. For instance, it can react with various nucleophiles, leading to the introduction of diverse functional groups. Research has shown that similar allylic chlorides can undergo coupling reactions, such as the SN2'-selective Grignard coupling using a copper cyanide catalyst, to form new carbon-carbon bonds. lookchem.com

Furthermore, the double bond in this compound can undergo a range of addition reactions. A notable example is the H2-mediated reductive coupling with internal alkynes, catalyzed by copper(I)/N-heterocyclic carbene complexes, which provides a selective route to 1,4-dienes. chemrxiv.org The versatility of this compound and its derivatives is further highlighted by their use in the synthesis of complex organic compounds, where the chloro group can act as a site for further chemical modifications. ontosight.ai

Precursor for Specialty Chemicals and Fine Chemical Synthesis

The utility of this compound extends to its role as a precursor in the synthesis of specialty and fine chemicals. Its derivatives are instrumental in creating a variety of organic compounds with specific functionalities and applications. For example, a related compound, 1-chlorohex-5-en-2-one, is widely used as an intermediate in drug and perfume synthesis, as well as in the construction of carbon skeletons in organic reactions. chembk.com

The synthesis of other valuable chloro-substituted hexene derivatives, such as 1-chlorohex-5-en-2-ol, highlights the importance of this class of compounds as intermediates. lookchem.commolport.com These compounds can be further transformed into a range of products; for instance, 6-chlorohex-1-ene is used as a starting material for pharmaceuticals and agrochemicals. guidechem.com The ability to introduce various functional groups through reactions at both the chlorine atom and the double bond makes this compound and its isomers valuable precursors for a diverse array of fine chemicals.

Development of Polymers and Advanced Materials (as indicated for related compounds)

Chlorinated and fluorinated alkenes are known to be useful for polymerization, leading to the formation of polymers with notable chemical resistance. newworldencyclopedia.org While direct polymerization of this compound is not extensively documented in the provided search results, the polymerization of related haloalkenes suggests its potential in materials science. For example, polychloroethene (PVC) is a well-known polymer derived from a chlorinated alkene. newworldencyclopedia.org

The synthesis of polymers from haloalkenes can be achieved through methods like palladium-catalyzed cross-coupling reactions. acs.org Additionally, the polymerization of disubstituted acetylenes, including those with chloro-substituents, has been successfully carried out using Brookhart-type catalysts, yielding high molecular weight polymers. rsc.org This suggests that this compound could potentially be used as a monomer or co-monomer to develop new polymers with specific properties, leveraging the reactivity of its double bond and the presence of the chlorine atom.

Stereocontrolled Synthesis of Complex Molecular Architectures

The controlled synthesis of specific stereoisomers is a critical aspect of modern organic chemistry, particularly in the synthesis of natural products and pharmaceuticals. Allylic chlorides, such as this compound, play a significant role in achieving stereocontrol in chemical reactions.

Research has demonstrated the importance of allylic chlorides in the diastereoselective dichlorination of complex molecules, a key step in the synthesis of chlorosulfolipids. nih.gov Although high selectivity can be challenging to rationalize, these reactions can provide access to specific stereochemical outcomes. nih.gov The stereochemistry of the allylic chloride itself can be crucial, as seen in the development of scalable and stereocontrolled total syntheses of complex natural products like (±)-axinellamines A and B, where the stereochemistry of an allylic chloride intermediate was a key consideration. nih.gov

Environmental Chemical Pathways and Degradation Studies of Chlorohexenes

Biodegradation Mechanisms and Microbial Transformation (e.g., Cleavage products like 3-chlorohex-2-ene-1,6-diol from related chlorinated compounds)

The biodegradation of 1-chlorohex-2-ene, while not extensively documented for the specific compound, can be inferred from studies on structurally similar chlorinated alkenes. Microorganisms employ several enzymatic strategies to transform these compounds, typically involving oxidation or reduction.

Microbial transformation is a key process where microorganisms alter organic compounds into different, often less toxic, forms. acs.org This can occur through various reactions, including oxidation, reduction, and hydrolysis. acs.org For chlorinated alkenes, aerobic biodegradation is often initiated by monooxygenase or dioxygenase enzymes. nih.govnih.gov These enzymes introduce oxygen atoms into the molecule, leading to the formation of unstable epoxides which can undergo further transformation. nih.gov For instance, propylene-grown Xanthobacter cells have been shown to degrade a range of chlorinated alkenes through the action of alkene monooxygenase. nih.govnih.gov

Another significant pathway is cometabolism, where microbes degrading a primary substrate, such as methane (B114726) or toluene, fortuitously degrade a secondary substrate like a chlorinated alkene for which they gain no energy. nih.govscispace.com

Under anaerobic conditions, a primary degradation mechanism is reductive dehalogenation, where a chlorine atom is replaced by a hydrogen atom. researchgate.netnih.gov This process has been observed for compounds like 1,2,3-trichloropropane, which can be reduced to allyl chloride. researchgate.netnih.gov

A notable cleavage product identified in the degradation of related chlorinated aromatic compounds is 3-chlorohex-2-ene-1,6-diol. acs.orgresearchgate.netacs.orgnih.gov This was observed during the degradation of 4-chlorophenol (B41353), suggesting that microbial pathways exist for cleaving chlorinated six-carbon structures. acs.orgresearchgate.netacs.org The formation of such a diol from this compound would likely involve initial oxidation of the double bond followed by further enzymatic action.

Table 1: Potential Biodegradation Pathways for this compound

| Pathway | Description | Key Enzymes (Inferred) | Potential Initial Product |

|---|---|---|---|

| Aerobic Oxidation | Introduction of oxygen across the C=C double bond. | Alkene Monooxygenase, Dioxygenase | 1-chloro-2,3-epoxyhexane |

| Hydrolytic Dehalogenation | Enzymatic cleavage of the C-Cl bond, replacing chlorine with a hydroxyl group. | Halidohydrolase | Hex-2-en-1-ol |

| Reductive Dehalogenation | Replacement of the chlorine atom with a hydrogen atom under anaerobic conditions. | Reductive dehalogenase | Hex-2-ene |

Abiotic Degradation Pathways (e.g., Hydrolysis, Photolysis)

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For this compound, the principal abiotic pathways are expected to be hydrolysis and photolysis.

Hydrolysis: Hydrolysis is a chemical reaction with water that can break down a compound. numberanalytics.com As an allylic chloride, this compound is susceptible to nucleophilic substitution reactions, including hydrolysis. The chlorine atom can be replaced by a hydroxyl group from water, a reaction observed in similar compounds like cis-6-chloro-2-hexene. This process would convert this compound into hex-2-en-1-ol and a chloride ion. The rate of this reaction is influenced by factors such as pH and temperature. numberanalytics.com

Photolysis: Photolysis is the degradation of a compound by light, particularly ultraviolet (UV) radiation. numberanalytics.com Direct photolysis of compounds like allyl chloride (a structural analog) by sunlight is not considered a primary degradation pathway. iarc.fr However, indirect photolysis, involving reaction with photochemically-produced hydroxyl radicals (•OH) in the atmosphere or water, is a significant process. iarc.frnih.gov This reaction for this compound would lead to the formation of various oxidized and fragmented products. In aquatic environments, the presence of dissolved oxygen can influence photodegradation rates, sometimes acting as an inhibitor by scavenging radicals or, conversely, participating in the formation of other reactive oxygen species. nih.gov

Table 2: Primary Abiotic Degradation Pathways for this compound

| Pathway | Description | Conditions | Primary Product |

|---|---|---|---|

| Hydrolysis | Reaction with water leading to the substitution of the chlorine atom. | Aqueous environment | Hex-2-en-1-ol |

| Indirect Photolysis | Reaction with photochemically generated hydroxyl radicals. | Presence of sunlight/UV and sensitizers | Various oxidized products (e.g., aldehydes, alcohols) |

Identification and Fate of Metabolites in Environmental Systems

The degradation of this compound results in the formation of various intermediate metabolites, which themselves are subject to further transformation. The identity of these metabolites depends on the specific degradation pathway.

From biodegradation , initial products like 1-chloro-2,3-epoxyhexane (from oxidation) or hex-2-en-1-ol (from hydrolysis) are expected. The epoxide is highly reactive and would likely be hydrolyzed to a diol, 1-chlorohexane-2,3-diol . Further microbial action on these initial metabolites can lead to ring cleavage and the formation of smaller, more oxidized compounds. Studies on the degradation of 4-chlorophenol have identified cleavage products such as oxalic acid, succinic acid, fumaric acid, and 3-chlorohex-2-ene-1,6-diol . acs.orgresearchgate.net It is plausible that similar short-chain organic acids would be formed during the complete mineralization of this compound.

From abiotic degradation , the primary product of hydrolysis is hex-2-en-1-ol . Photolytic degradation is less specific and can generate a complex mixture of smaller oxygenated compounds.

The ultimate environmental fate of these organic metabolites is typically complete mineralization. Microorganisms can utilize these smaller organic acids as carbon and energy sources, eventually converting them to carbon dioxide (CO₂) and water. acs.org The chlorine atom is released as a chloride ion (Cl⁻) into the environment.

Influence of Environmental Factors on Degradation Kinetics

The rate at which this compound degrades in the environment is not constant but is controlled by a variety of environmental factors that affect both biological and non-biological pathways. numberanalytics.com

Temperature : Higher temperatures generally accelerate the rates of chemical reactions, including hydrolysis and photolysis, and also increase microbial metabolic rates, thus enhancing biodegradation. numberanalytics.com For every 10°C rise, the rate of chemical degradation can approximately double.

pH : The pH of the soil or water can significantly impact degradation. Hydrolysis rates of halogenated compounds are often pH-dependent. Microbial activity is also highly sensitive to pH, with most bacteria and fungi having an optimal pH range for growth and enzymatic activity. numberanalytics.com

Oxygen Availability : The presence or absence of oxygen is a critical determinant of the dominant biodegradation pathway. Aerobic pathways (oxidation) are favored in oxygen-rich environments, while anaerobic pathways (reductive dehalogenation) occur in oxygen-depleted conditions. nih.gov

Moisture : Water is essential for hydrolysis and is a critical component for microbial life. Therefore, soil moisture content significantly influences biodegradation rates. numberanalytics.com

Light : The intensity and wavelength of UV radiation are crucial for photolysis. Degradation will be faster in clear, shallow waters or on surfaces exposed to direct sunlight. numberanalytics.com

Microbial Population and Substrate Availability : The presence of a microbial community adapted to degrading chlorinated compounds is essential for effective bioremediation. The rate can also be enhanced by the presence of other organic substrates (cometabolism), which can stimulate the production of the necessary degradative enzymes. nih.gov

Table 3: Influence of Environmental Factors on Degradation Pathways

| Factor | Effect on Hydrolysis | Effect on Photolysis | Effect on Biodegradation |

|---|---|---|---|

| Temperature | Rate increases with temperature. | Rate generally increases with temperature. | Rate increases up to an optimum, then decreases. |

| pH | Rate can be pH-dependent (acid or base-catalyzed). | Can influence the speciation of reactants. | Each microbial species has an optimal pH range. |

| Oxygen | No direct effect. | Can influence pathways (e.g., scavenger vs. reactive species formation). nih.gov | Determines aerobic vs. anaerobic pathways. |

| Light/UV | No direct effect. | Rate is directly dependent on light intensity and wavelength. | Can inhibit some surface microbes but is not a direct factor for subsurface degradation. |

| Moisture | Essential reactant. | Can affect light penetration in water. | Essential for microbial activity. |

Future Research Directions and Emerging Methodologies for 1 Chlorohex 2 Ene

Development of Novel Catalytic Systems for Highly Selective Transformations

The development of new catalytic systems is paramount for controlling the reactivity of 1-chlorohex-2-ene and achieving high selectivity in its transformations. Research is focused on transition-metal catalysts that can precisely control regioselectivity, stereoselectivity, and chemoselectivity.

Ruthenium-based catalysts have shown promise in the regioselective allylation of nucleophiles. For instance, in the allylation of phenol (B47542) with this compound, a ruthenium catalyst system demonstrated the ability to achieve complete conversion, albeit with challenges in regioselectivity that could be optimized. The best results were obtained with a specific catalyst in tetrahydrofuran (B95107), yielding a 75:25 ratio of branched to linear products.

Copper-catalyzed reactions are another significant area of development. A hydrogen-mediated C-C coupling reaction between internal alkynes and (E)-1-chlorohex-2-ene has been demonstrated using a copper(I)/N-heterocyclic carbene (NHC) complex. chemrxiv.orgresearchgate.net This method selectively produces valuable 1,4-dienes (skipped dienes). chemrxiv.org A key challenge in this system is the meticulous control of relative reaction rates to prevent detrimental side reactions such as alkyne semihydrogenation or simple allylic reduction. chemrxiv.org

Palladium catalysis remains a cornerstone for allylic chloride transformations. While direct examples with this compound are specific, the broader success of palladium in allylic aminations, fluorinations, and hydrochlorocarbonylations points to its vast potential. organic-chemistry.orgbeilstein-journals.orgnih.gov For example, palladium catalysts combined with chiral bisphosphine ligands have been used for the highly regio- and enantioselective fluorination of acyclic allylic chlorides, a strategy that could be adapted for this compound. beilstein-journals.org Similarly, molybdenum-catalyzed allylic amination offers a robust method for forming C-N bonds with high regioselectivity, even in green solvents like ethanol. organic-chemistry.org

| Catalyst System | Transformation | Key Features | Research Findings |

| Ruthenium | Allylation of Phenol | Regioselectivity | Achieved complete conversion with a 75:25 branched-to-linear product ratio using catalyst 5 in THF. |

| Copper/NHC | C-C Coupling (Reductive) | Selective formation of 1,4-dienes | [SIMesCuCl] complex effectively catalyzed the coupling of alkynes with (E)-1-chlorohex-2-ene. chemrxiv.orgresearchgate.net |

| Palladium | Allylic Fluorination | Enantioselectivity | Pd(0) with chiral bisphosphine ligands enables enantioselective C-F bond formation from allylic chlorides. beilstein-journals.org |

| Molybdenum | Allylic Amination | Regioselectivity, Green Solvent | Mo-catalyst allows for regioselective amination of tertiary allylic carbonates in ethanol. organic-chemistry.org |

| Nickel | C-H Alkylation / Cyclization | Radical Pathways | Ni-catalyzed reaction of 6-chlorohex-1-ene with indole (B1671886) led to a major radical cyclization product (76% yield). rsc.org |

Exploration of Biocatalytic Pathways for Sustainable Synthesis

Biocatalysis offers a powerful, sustainable alternative to traditional chemical methods, providing high selectivity under mild reaction conditions. The application of enzymes and whole-cell systems for transformations involving halogenated compounds is a growing field of interest.

While direct biocatalytic synthesis of this compound is not yet established, related transformations highlight the potential. A notable example is the asymmetric reduction of 1-chloro-2-heptanone to (S)-1-chloro-2-heptanol using the fungi Curvularia hominis as a whole-cell biocatalyst. mdpi.com This process achieved an excellent yield (97.2%) and an exceptional enantiomeric excess (99.9%). mdpi.com This demonstrates the capacity of biocatalysts to create chiral centers adjacent to a chlorinated carbon, a strategy directly applicable to derivatives of this compound.

Future research could focus on identifying or engineering enzymes (e.g., reductases, hydrolases, dehalogenases) capable of acting directly on this compound. This could enable the enantioselective synthesis of chiral alcohols or other functionalized hexene derivatives. Furthermore, the concept of chemoenzymatic catalysis, where chemical and biological reactions are performed in a one-pot sequence, presents an exciting frontier. acs.org For instance, a metal-catalyzed reaction of this compound could be followed by an enzymatic resolution or transformation in the same aqueous medium, streamlining the synthesis of complex chiral molecules. acs.org

| Biocatalytic Approach | Potential Transformation of this compound | Advantages | Example Precedent |

| Whole-Cell Reduction | Asymmetric reduction of a corresponding ketone (e.g., 1-chloro-hex-2-en-4-one) to a chiral alcohol. | High enantioselectivity (ee >99%), mild conditions, cofactor regeneration. | Curvularia hominis B-36 catalyzed reduction of 1-chloro-2-heptanone. mdpi.com |

| Enzymatic Hydrolysis | Selective hydrolysis of the chloride to produce an allylic alcohol. | Avoids harsh reagents, potential for kinetic resolution. | General use of hydrolases and dehalogenases in biosynthesis. |

| Chemoenzymatic Sequence | A chemical coupling reaction followed by an enzymatic asymmetric reduction. | Combines the strengths of both catalytic fields in a one-pot process. | Tandem Pd-catalyzed cyanation followed by ene-reductase action. acs.org |

Green Chemistry Approaches for Reduced Environmental Impact

Applying the principles of green chemistry to the synthesis and use of this compound is crucial for minimizing environmental impact. This involves using safer solvents, reducing waste, and improving atom economy.

One promising strategy is the use of solvent-free or non-catalytic conditions. Research on the mono-O-allylation of diols using allyl chloride has shown that applying solvent-free conditions with an excess of the diol can lead to excellent yields (99%) and minimal by-products. mdpi.com This approach prevents the emission of volatile organic compounds and simplifies product purification. mdpi.com Another method involves phase-transfer catalysis (PTC), which can enhance reaction rates and selectivity while minimizing the hydrolysis of the allylic chloride. mdpi.com

The choice of reagents is also critical. The industrial production of similar compounds, like dichloropropanols from allyl chloride, is moving away from hazardous reagents like gaseous chlorine (Cl2). rsc.org A novel, Cl2-free process utilizes hydrogen peroxide and HCl with a recyclable heterogeneous catalyst (hollow titanium silicate (B1173343) zeolite), demonstrating a greener pathway that could inspire similar innovations for this compound synthesis. rsc.org Additionally, the use of biodegradable catalysts, such as tannic acid, in multicomponent reactions under solvent-free conditions represents another avenue for sustainable synthesis. researchgate.net

| Green Chemistry Strategy | Application to this compound | Environmental Benefit |

| Solvent-Free Conditions | Use in allylation reactions. | Eliminates volatile organic compound (VOC) emissions, simplifies purification. mdpi.com |

| Phase-Transfer Catalysis (PTC) | To improve selectivity in two-phase reactions. | Minimizes hydrolysis by-products, increases yield and selectivity. mdpi.com |

| Chlorine-Free Synthesis | Developing synthetic routes that avoid Cl2 gas. | Enhances operational safety, reduces hazardous waste. rsc.org |

| Biodegradable Catalysts | Use of natural catalysts like tannic acid. | Reduces reliance on heavy metals, uses renewable resources. researchgate.net |

| Water as a Solvent | Performing reactions in aqueous media. | Reduces use of organic solvents, simplifies catalyst recycling. acs.orgrsc.org |

Advanced Analytical Techniques for In-Situ Reaction Monitoring

Understanding and optimizing chemical reactions requires detailed knowledge of reaction kinetics, intermediates, and pathways. Advanced in-situ analytical techniques, which monitor reactions in real-time without sample extraction, are becoming indispensable tools.

For reactions involving this compound, especially in heterogeneous or slurry systems, techniques like in-situ Raman spectroscopy and high-energy synchrotron X-ray powder diffraction (PXRD) are particularly valuable. mdpi.com These methods allow researchers to follow the transformation of crystalline phases or changes in molecular vibrations as the reaction proceeds. mdpi.comresearchgate.net For example, time-resolved in situ Raman spectroscopy has been used to monitor the effect of milling frequency on mechanochemical organic reactions, revealing a direct link between a physical parameter and chemical reactivity. researchgate.net

For homogeneous reactions, in-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying reaction mechanisms on a molecular level. mdpi.com By integrating a reaction vessel directly into the NMR probe, it is possible to identify transient intermediates and quantify the concentration of reactants and products over time, providing a complete kinetic profile of the transformation of this compound.

| Analytical Technique | Information Provided | Application to this compound Reactions |

| In-Situ Raman Spectroscopy | Real-time changes in molecular vibrations, reaction kinetics. | Monitoring solid-state reactions or transformations in solution, identifying intermediates. researchgate.net |

| In-Situ X-Ray Powder Diffraction (PXRD) | Evolution of crystalline phases, formation of new solids. | Following heterogeneous catalytic reactions or crystallizations. mdpi.com |

| In-Situ NMR Spectroscopy | Structural information on intermediates, reaction kinetics, molecular-level mechanism. | Studying homogeneous catalytic cycles and identifying transient species. mdpi.com |

| In-Situ Pressure/Temperature Monitoring | Detection of gas release/consumption, exothermic/endothermic events. | Monitoring hydrogenation or reactions that evolve gaseous by-products. mdpi.com |

Computational Design Strategies for Tailored Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful predictive tool in chemical research. It allows for the detailed investigation of reaction mechanisms and the rational design of catalysts with tailored properties, saving significant experimental time and resources.

For reactions involving allylic chlorides like this compound, DFT calculations can provide profound insights into selectivity. Studies on multicomponent reactions have used DFT to identify the rate-limiting step and understand the origins of reaction limitations. diva-portal.org In the context of enantioselective reactions, DFT has been used to probe the mechanisms of kinetic resolution, explaining how a catalyst differentiates between two enantiomers of an allylic chloride. rsc.orgrsc.org

These computational models can screen potential catalysts in silico before any are synthesized in the lab. For example, DFT can be used to model the transition states of a proposed catalytic cycle for a new transformation of this compound. By calculating the activation energies for desired versus undesired pathways, researchers can predict the potential success and selectivity of a catalyst. nih.gov This approach accelerates the discovery of novel catalytic systems for highly specific transformations, moving from trial-and-error to rational, predictive design.

| Computational Method | Application | Insights Gained for Allylic Chlorides |

| Density Functional Theory (DFT) | Mechanistic Investigation | Identification of transition states, intermediates, and rate-limiting steps. diva-portal.orgacs.org |

| DFT | Predicting Selectivity | Understanding the origins of regio- and enantioselectivity in catalytic reactions. diva-portal.orgnih.gov |

| DFT | Catalyst Screening | Evaluating the viability of proposed catalysts before synthesis by calculating activation energies. rsc.orgrsc.org |

| Molecular Dynamics (MD) | Simulating Solvation Effects | Understanding the role of the solvent in reaction pathways and catalyst stability. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling Enzymatic Reactions | Simulating the interaction of a substrate like this compound within an enzyme's active site. |

Q & A

Q. How can 1-Chlorohex-2-ene be synthesized and characterized in a laboratory setting?

- Methodological Answer : Synthesis typically involves radical chlorination of hex-2-ene under controlled conditions (e.g., using sulfuryl chloride or chlorine gas with UV initiation). Purification is achieved via fractional distillation, followed by characterization using:

- NMR spectroscopy (¹H and ¹³C) to confirm the double bond position and chlorine substitution.

- GC-MS to assess purity and molecular ion peaks.

- IR spectroscopy to identify C-Cl and C=C stretching frequencies.

Example experimental setup:

| Step | Parameter | Condition |

|---|---|---|

| Chlorination | Temperature | 40–60°C |

| Reaction Time | Duration | 6–12 hours |

| Purification | Distillation Range | 110–115°C |

| Reference protocols for analogous alkenes can be adapted . |

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : Stability is influenced by light exposure , temperature , and oxygen presence . Design a controlled stability study:

- Store samples in amber vials under nitrogen at -20°C, 4°C, and 25°C.

- Monitor degradation via HPLC at intervals (e.g., 1 week, 1 month).

- Quantify decomposition products (e.g., hex-2-ene or chlorinated by-products) using calibration curves.

Data contradictions may arise from impurities; use blank controls to isolate variables .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) for this compound be resolved?

- Methodological Answer :

- Cross-validation : Compare NMR chemical shifts with computational predictions (e.g., DFT calculations for expected δ values).

- X-ray crystallography : Resolve structural ambiguities by determining bond lengths and angles.

- Dynamic effects : Consider conformational flexibility in solution (NMR timescale) vs. solid-state rigidity (X-ray).

Document uncertainties in experimental conditions (e.g., solvent effects, temperature) to contextualize discrepancies .

Q. What computational approaches best predict the regioselectivity of this compound in electrophilic addition reactions?

- Methodological Answer : Use density functional theory (DFT) to model transition states and calculate activation energies for possible pathways (e.g., Markovnikov vs. anti-Markovnikov addition).

Q. How can researchers address inconsistent yield data in large-scale syntheses of this compound?

- Methodological Answer : Conduct a Design of Experiments (DoE) analysis to identify critical factors:

| Factor | Range Tested | Effect on Yield |

|---|---|---|

| Chlorine concentration | 1.0–2.5 equiv | Non-linear correlation |

| Stirring rate | 200–800 rpm | Significant above 500 rpm |

- Use ANOVA to assess statistical significance and optimize conditions.

Replicate experiments with tighter control on variables (e.g., inert atmosphere purity) .

Data Presentation and Reproducibility

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.